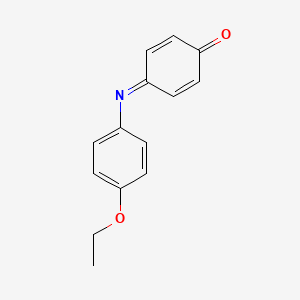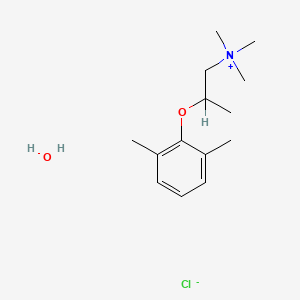
Ethisolide
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethisolide can be synthesized through the stereoselective conversion of naturally occurring optically active cyclitol, L-quebrachitol . The process involves periodate oxidation of the bicyclic cyclitol derivative, followed by several steps to achieve the final product .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Penicillium capsulatum under optimal conditions to maximize yield . The compound is then isolated and purified using techniques such as infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance .
Analyse Des Réactions Chimiques
Types of Reactions: Ethisolide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Periodate oxidation is commonly used in the synthesis of this compound.
Reduction: Specific reducing agents can be employed to modify the structure of this compound, although detailed conditions are less frequently documented.
Substitution: Substitution reactions can be carried out using appropriate nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .
Applications De Recherche Scientifique
Ethisolide has been extensively studied for its antibiotic properties . It has shown activity against a number of microorganisms, making it a potential candidate for the development of new antibiotics . Additionally, this compound and its derivatives have been investigated for their cytotoxic activities against cancer cell lines . The compound’s ability to inhibit the growth of certain bacteria and fungi also makes it valuable in agricultural applications .
Mécanisme D'action
The mechanism of action of ethisolide involves its interaction with microbial cell structures, leading to the inhibition of essential processes within the cells . The exact molecular targets and pathways are still under investigation, but it is believed that this compound disrupts cell wall synthesis and function, leading to cell death .
Comparaison Avec Des Composés Similaires
Ethisolide is structurally related to other lactone compounds such as isoavenaciolide . this compound is unique in its specific antibiotic properties and its ability to inhibit a broader range of microorganisms . Similar compounds include:
Isoavenaciolide: Another lactone with antifungal properties.
Avenaciolide: Known for its antifungal activity.
Propriétés
IUPAC Name |
(3aR,4S,6aR)-4-ethyl-3-methylidene-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-3-5-6-4(2)8(10)13-7(6)9(11)12-5/h5-7H,2-3H2,1H3/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWKEJMURBWWQX-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2C(C(=O)O1)OC(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H]2[C@H](C(=O)O1)OC(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187324 | |
| Record name | Ethisolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33644-10-9 | |
| Record name | Ethisolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033644109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethisolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[2,3-b]thiophene](/img/structure/B1219671.png)





![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-N,N-dimethylaniline](/img/structure/B1219682.png)
![4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1219683.png)



![[(2S,4R,5R,6R,7R,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B1219692.png)


